molecular formula C7H6BrFN2S B2400673 3-Bromo-4-fluorophenylthiourea CAS No. 1263376-63-1

3-Bromo-4-fluorophenylthiourea

Cat. No.: B2400673
CAS No.: 1263376-63-1
M. Wt: 249.1
InChI Key: WVARUNLSZJFYGG-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenylthiourea is an organosulfur compound that features a thiourea group substituted with bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorophenylthiourea typically involves the reaction of 3-bromo-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:

  • Dissolve 3-bromo-4-fluoroaniline in a suitable solvent such as ethanol.
  • Add thiocyanate and an acid catalyst, such as hydrochloric acid, to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorophenylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing bromine or fluorine.

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

3-Bromo-4-fluorophenylthiourea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity through halogen bonding and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorophenylthiourea: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-4-methylphenylthiourea: Similar structure but with a methyl group instead of fluorine.

    3-Bromo-4-nitrophenylthiourea: Similar structure but with a nitro group instead of fluorine.

Uniqueness

3-Bromo-4-fluorophenylthiourea is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVARUNLSZJFYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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